molecular formula C18H23FN4O4S B12793087 Mbn56QV3EX CAS No. 216868-84-7

Mbn56QV3EX

Cat. No.: B12793087
CAS No.: 216868-84-7
M. Wt: 410.5 g/mol
InChI Key: SYUFGFAMGWERAW-AWEZNQCLSA-N
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Chemical Reactions Analysis

Mbn56QV3EX undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

Mbn56QV3EX exerts its effects by inhibiting protein synthesis in bacterial cells. It targets the ribosomal machinery, preventing the translation of messenger RNA into proteins. This inhibition disrupts essential cellular functions, leading to bacterial cell death . The specific molecular targets and pathways involved in this process include the ribosomal subunits and associated factors required for protein synthesis .

Comparison with Similar Compounds

Mbn56QV3EX can be compared to other protein synthesis inhibitors, such as:

The uniqueness of this compound lies in its specific chemical structure and the presence of a thiocarbonyl functionality, which distinguishes it from other protein synthesis inhibitors .

Properties

CAS No.

216868-84-7

Molecular Formula

C18H23FN4O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-(2-hydroxyacetyl)piperazin-1-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]ethanethioamide

InChI

InChI=1S/C18H23FN4O4S/c1-12(28)20-9-14-10-23(18(26)27-14)13-2-3-16(15(19)8-13)21-4-6-22(7-5-21)17(25)11-24/h2-3,8,14,24H,4-7,9-11H2,1H3,(H,20,28)/t14-/m0/s1

InChI Key

SYUFGFAMGWERAW-AWEZNQCLSA-N

Isomeric SMILES

CC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F

Canonical SMILES

CC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)CO)F

Origin of Product

United States

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